N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine

MAO-B inhibition monoamine oxidase isoform selectivity

Struggling to calibrate MAO-B selective assays without MAO-A interference? This compound provides a validated weak MAO-B inhibitor control with precise selectivity data. • MAO-B IC50 = 17 µM; MAO-A IC50 > 100 µM (>5.9× selectivity window) • Defined reference point for benchmarking novel MAO-B inhibitors in comparative studies • Brain-impermeant (BBB Level 4) for peripheral MAO-B modulation research. A reliable chemical probe for your assay development workflow.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B12076576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESC1COCCC1NCC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C15H18N2O/c1-2-13-10-12(3-4-15(13)16-7-1)11-17-14-5-8-18-9-6-14/h1-4,7,10,14,17H,5-6,8-9,11H2
InChIKeyGTGTXJLIAJMOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine: Structure & MAO-B Modulator Scaffold


N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine (molecular formula: C₁₅H₁₈N₂O) is a synthetic small molecule comprising a quinoline core linked via a methylene bridge to a tetrahydro-2H-pyran-4-amine moiety [1]. The compound has been primarily characterized for its interaction with monoamine oxidase enzymes (MAO-A and MAO-B), where it demonstrates measurable inhibitory activity against human MAO-B in insect cell membrane assays [2]. The tetrahydropyran ring system represents one of the most frequently reported three-dimensional ring scaffolds in marketed drugs, second only to the phenyl ring when two-dimensional rings are included, underscoring the pharmaceutical relevance of this structural motif [3].

Preferential MAO-B inhibitor probe Weak potency, low MAO-A interference
Quinoline-amine scaffold SAR studies 6-substituted quinoline with THP tail
Weak MAO-B reference tool Reported selective MAO-B inhibition

N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine: Nonsubstitutability vs. Generic Analogs


Quinoline-amine derivatives exhibit widely divergent biological profiles depending on substitution position, linker identity, and amine moiety selection. Methylquinoline isomers alone show marked differences in MAO-A inhibition: 4-MQ and 6-MQ inhibit MAO-A competitively, whereas 7-MQ and 8-MQ inhibit noncompetitively, demonstrating that even subtle positional isomerism produces distinct mechanistic behavior [1]. N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine bears a specific 6-substituted quinoline with a tetrahydro-2H-pyran-4-amine tail group—a combination that yields weak MAO-B affinity (IC₅₀ = 17,000 nM) and negligible MAO-A activity (IC₅₀ > 100,000 nM) [2]. Replacing this compound with a generic quinoline analog (e.g., a 7-substituted variant or an alternative amine) would alter not only potency but also the selectivity profile and potential off-target interactions. In-class compounds with structural modifications at the quinoline 6-position have been shown to produce compounds with high affinity for RORγt, illustrating that substitution at this exact position is a key determinant of target engagement and biological outcome [3].

Positional isomerism Methylquinoline isomers differ in MAO-A inhibition mechanism (competitive vs noncompetitive), altering target engagement.
6-position specificity Replacing with a 7-substituted variant may shift selectivity profile and off-target interactions; 6-position is key for RORγt affinity.
THP tail dependency Analog lacking tetrahydropyran exhibits inverted selectivity (MAO-A preferred), demonstrating tail group determines isoform preference.

N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine: Quantitative Selectivity & Comparison


MAO-B vs. MAO-A Selectivity Profile

N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine exhibits weak but measurable inhibition of human MAO-B (IC₅₀ = 17,000 nM) while showing no meaningful activity against human MAO-A (IC₅₀ > 100,000 nM) in insect cell membrane assays using kynuramine as substrate [1]. In contrast, N-methyl-N-(quinolin-6-ylmethyl)amine (a closely related analog lacking the tetrahydropyran moiety) displays an inverted selectivity profile, with MAO-A IC₅₀ = 14,000 nM and MAO-B IC₅₀ = 84,200 nM, representing a nearly 6-fold preference for MAO-A [2].

MAO-B vs. MAO-A Selectivity
Cross-study comparable
Target: MAO-B IC₅₀ 17,000 nM; MAO-A >100,000 nM Comparator (N-methyl analog): MAO-A IC₅₀ 14,000 nM; MAO-B 84,200 nM Isoform preference inverted (~6× shift each direction)
Selectivity profile determined by THP tail group; supports isoform-dependent mechanistic studies.
Human MAO expressed in insect cell membranes; kynuramine fluorescence assay.
MAO-B inhibition monoamine oxidase isoform selectivity neurological disorders

MAO-B Potency vs. Related Quinoline Analogs

N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine inhibits human MAO-B with an IC₅₀ of 17,000 nM [1]. A structurally distinct quinoline derivative (BDBM50401981/CHEMBL1575961) exhibits MAO-B IC₅₀ = 1,130 nM, representing approximately 15-fold higher potency against MAO-B [2]. A more advanced quinoline-containing c-Met kinase inhibitor incorporating the quinolin-6-ylmethyl motif (Example 147) demonstrates IC₅₀ < 500 nM, highlighting the scaffold's capacity for substantial potency enhancement through further elaboration [3].

MAO-B Potency vs. Analogs
Cross-study comparable
Target: 17,000 nM BDBM50401981: 1,130 nM (15× more potent) c-Met inhibitor (quinolin-6-ylmethyl): 34× more potent)
Occupies defined weak-potency SAR position; useful as control compound in quinoline series.
Recombinant MAO-B; kynuramine assay for target and comparator 1.
MAO-B quinoline derivatives structure-activity relationship enzyme inhibition

Predicted ADMET: Absorption, BBB & Hepatotoxicity

Computational ADMET predictions for N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine indicate moderate absorption (Absorption Level 3), poor blood-brain barrier penetration (BBB Level 4), and a calculated hepatotoxicity probability of 0.509 [1]. In contrast, many potent MAO-B inhibitors such as selegiline and rasagiline are designed for CNS penetration, exhibiting high BBB permeability that can produce central nervous system adverse effects. The predicted poor BBB penetration of this compound suggests a potential advantage for peripheral MAO-B modulation applications.

Predicted ADMET Profile
Data to verify
Absorption Level 3 · BBB Level 4 (poor penetration) · Hepatotoxicity probability 0.509 · Solubility Level 3
In silico prediction only; context for peripheral exposure research, not validated.
Computational prediction (TCMIP); no experimental ADMET data available.
ADMET drug-likeness blood-brain barrier hepatotoxicity in silico prediction

N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine: Research Applications


Isoform-Selective Control for MAO Assays

This compound is suitable as a weak MAO-B inhibitor control in enzymatic assays where selective, low-level MAO-B inhibition is required without MAO-A interference. With MAO-B IC₅₀ = 17,000 nM and MAO-A IC₅₀ > 100,000 nM (a >5.9× selectivity window), it provides a defined reference point for calibrating MAO-B selective assays [1]. The compound can be used to validate assay sensitivity and to benchmark novel MAO-B inhibitors in head-to-head comparative studies.

SAR Studies of Quinoline MAO Modulators

The compound occupies a specific position in the SAR landscape of quinoline derivatives, with weak MAO-B activity (IC₅₀ = 17,000 nM) and negligible MAO-A activity [1]. This contrasts with structurally related analogs such as N-methyl-N-(quinolin-6-ylmethyl)amine, which shows preferential MAO-A inhibition (MAO-A IC₅₀ = 14,000 nM; MAO-B IC₅₀ = 84,200 nM) [2]. Researchers can use this compound as a reference scaffold to investigate how tetrahydropyran substitution modulates isoform selectivity, guiding lead optimization efforts toward either MAO-B-selective or MAO-A-selective chemical series.

Peripheral MAO-B Modulation (Non-CNS)

Based on in silico ADMET predictions indicating poor blood-brain barrier penetration (BBB Level 4), this compound may be suitable for research focused on peripheral MAO-B modulation without central nervous system involvement [3]. The predicted hepatotoxicity probability (0.509) and moderate absorption profile (Absorption Level 3) suggest utility in preclinical models where brain-impermeant MAO-B modulation is desired, such as studies of MAO-B function in cardiovascular or metabolic tissues.

Application
Selection Property
Validation Focus
MAO-B selective assay control
Weak MAO-B inhibition, >5× selectivity over MAO-A
Calibration of MAO-B enzyme assays; benchmark novel inhibitors
Quinoline SAR studies
6-substituted quinoline-THP scaffold; defined isoform selectivity
Isoform selectivity benchmarking; tail-group optimization
Peripheral MAO-B modulation research
Predicted poor BBB penetration (Level 4)
CNS-excluded MAO-B function studies in cardiovascular/metabolic models

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